molecular formula C19H21ClN2O4S-2 B011710 MC(5) tianeptine CAS No. 104732-22-1

MC(5) tianeptine

Cat. No. B011710
M. Wt: 408.9 g/mol
InChI Key: YYUMTPUPRWXCTH-UHFFFAOYSA-L
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Description

Synthesis Analysis

The pharmacokinetics of both tianeptine and MC5 after various administration routes in rats have been explored. A study developed a novel LC-MS/MS method to quantify tianeptine and MC5 in rat plasma and liver perfusate, revealing key pharmacokinetic parameters and metabolic ratios (Szafarz et al., 2017). Moreover, the synthesis of new ring systems containing a dibenzo[c,f][1,2]thiazepine S,S-dioxide core, related to tianeptine, highlights the complexity of its chemical structure (Volk et al., 2022).

Molecular Structure Analysis

Tianeptine's structure includes a tricyclic system with specific characteristics. Studies on its structure-activity relationships reveal that specific structural features are crucial for its antidepressant activity, such as an aminocarboxylic chain and specific aromatic substitutions (Labrid et al., 1988). NMR studies on tianeptine have provided insights into its conformational behavior and the impact of its structural elements on its activity (Platzer et al., 1992).

Chemical Reactions and Properties

The unique chemical reactions and properties of tianeptine, including its action on serotonin uptake, distinguish it from other antidepressants. Its ability to enhance 5-HT uptake in the brain and platelets is a key feature of its pharmacological profile (Labrid et al., 1992).

Physical Properties Analysis

Tianeptine's physical properties, such as its solubility and stability under different conditions, are essential for its pharmacokinetics. Studies have investigated the effects of pH on polymorph formation of tianeptine, revealing different crystalline forms under varying conditions (Orola et al., 2012).

Chemical Properties Analysis

Tianeptine's chemical properties, including its metabolism and interaction with various neurotransmitter systems, are critical for understanding its antidepressant effects. Its metabolism mainly involves beta-oxidation of its heptanoic side chain, impacting its pharmacokinetics and interactions (Fromenty et al., 1989).

Scientific Research Applications

Pharmacokinetic Study of Tianeptine and MC5

Tianeptine, an atypical antidepressant, and its major metabolite MC5 have been investigated for their pharmacokinetic profiles. After intravenous or intraperitoneal administration of tianeptine, pharmacokinetic parameters were calculated, revealing a volume of distribution at steady state for tianeptine as 2.03 L/kg and a systemic clearance of 1.84 L/h/kg. Interestingly, the mean elimination half-lives of tianeptine and MC5 were 1.16 and 7.53 hours, respectively. Additionally, tianeptine and MC5 are eliminated via bile as glucuronide and glutamine conjugates, and the bioavailability of tianeptine after intraperitoneal administration was found to be 69%. A pharmacokinetic model developed in this study for both tianeptine and MC5 may aid in the selection of dosages for future pharmacological experiments (Szafarz et al., 2017).

Interaction with Neurotransmitter Systems

The antidepressant effects of tianeptine have been linked to the mu-opioid receptor (MOR). Tianeptine is a full agonist at MOR, and both acute and chronic antidepressant-like behavioral effects of tianeptine in mice require MOR. It's noteworthy that while tianeptine produces opiate-like behavioral effects such as analgesia and reward, it does not lead to tolerance or withdrawal. The primary metabolite of tianeptine, MC5, which has a longer half-life, mimics the behavioral effects of tianeptine in a MOR-dependent manner. This finding suggests that MOR and its downstream signaling cascades could be novel targets for antidepressant drug development (Samuels et al., 2017).

Neurobiological Properties

Tianeptine's neurobiological properties, particularly its interaction with the glutamatergic system, have been a point of focus due to its unique mode of action. It's recognized that tianeptine's antidepressant actions and its remarkable clinical tolerance can be attributed to its specific neurobiological properties. The modulation of the glutamatergic system by tianeptine offers new insights into the mechanisms underlying its antidepressant action, given the key function of glutamate in the mechanism of altered neuroplasticity associated with depression (McEwen et al., 2009).

Safety And Hazards

Safety considerations are crucial. Investigate any reported adverse effects, toxicity, and potential interactions with other drugs. Additionally, explore the risk of recreational use or misuse, as seen in fatal cases involving tianeptine .

properties

IUPAC Name

5-[(3-chloro-6-methyl-5,5-dioxido-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O4S/c1-22-16-7-3-2-6-14(16)19(21-11-5-4-8-18(23)24)15-10-9-13(20)12-17(15)27(22,25)26/h2-3,6-7,9-10,12,19,21,25-26H,4-5,8,11H2,1H3,(H,23,24)/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYUMTPUPRWXCTH-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(C3=C(S1([O-])[O-])C=C(C=C3)Cl)NCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O4S-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

MC(5) tianeptine

CAS RN

104732-22-1
Record name Tianeptine MC(5)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104732221
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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